molecular formula C9H14N4O2 B11798336 1-(1-Methylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid

1-(1-Methylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B11798336
M. Wt: 210.23 g/mol
InChI Key: UABAAXDHUYFFGT-UHFFFAOYSA-N
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Description

1-(1-Methylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is a compound that combines a piperidine ring with a triazole ring, both of which are significant in medicinal chemistry The piperidine ring is a six-membered heterocycle containing one nitrogen atom, while the triazole ring is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the formation of the triazole ring through a cycloaddition reaction, followed by the introduction of the piperidine moiety. One common method is the Huisgen 1,3-dipolar cycloaddition, which involves the reaction of an azide with an alkyne to form the triazole ring. The piperidine ring can be introduced through various methods, including nucleophilic substitution or reductive amination.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition reaction and the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(1-Methylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the triazole or piperidine rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(1-Methylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 1-(1-Methylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The piperidine ring can interact with various biological targets, while the triazole ring can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-Methylpiperidine-3-carboxylic acid: Similar in structure but lacks the triazole ring.

    1-(1-Methylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid: Similar but with a different substitution pattern on the piperidine ring.

    1-(1-Methylpiperidin-3-yl)-1H-1,2,4-triazole-4-carboxylic acid: Similar but with a different triazole ring.

Uniqueness

1-(1-Methylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to the specific combination of the piperidine and triazole rings, which can confer unique properties such as enhanced binding affinity and specificity in biological systems. This makes it a valuable compound for drug development and other applications.

Properties

Molecular Formula

C9H14N4O2

Molecular Weight

210.23 g/mol

IUPAC Name

1-(1-methylpiperidin-3-yl)triazole-4-carboxylic acid

InChI

InChI=1S/C9H14N4O2/c1-12-4-2-3-7(5-12)13-6-8(9(14)15)10-11-13/h6-7H,2-5H2,1H3,(H,14,15)

InChI Key

UABAAXDHUYFFGT-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC(C1)N2C=C(N=N2)C(=O)O

Origin of Product

United States

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